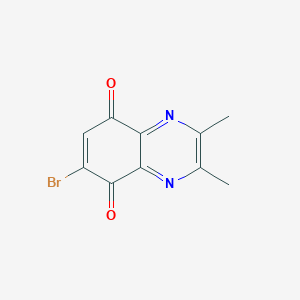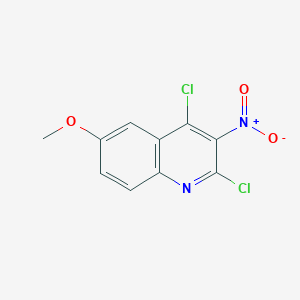
2,4-Dichloro-6-methoxy-3-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-methoxy-3-nitroquinoline is a halogenated quinoline derivative with the molecular formula C10H6Cl2N2O3 This compound is known for its unique chemical structure, which includes two chlorine atoms, a methoxy group, and a nitro group attached to a quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methoxy-3-nitroquinoline typically involves the nitration of 2,4-dichloro-6-methoxyquinoline. This process can be achieved by treating the starting material with a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications.
化学反应分析
Types of Reactions
2,4-Dichloro-6-methoxy-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Hydroxyquinoline Derivatives: From the oxidation of the methoxy group.
科学研究应用
2,4-Dichloro-6-methoxy-3-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2,4-Dichloro-6-methoxy-3-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets, leading to the disruption of essential biological pathways. The presence of the nitro group can facilitate redox reactions, while the chlorine atoms and methoxy group can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-nitroquinoline: Similar structure but lacks the methoxy group.
6-Methoxy-2,4-dinitroquinoline: Contains an additional nitro group.
2,4-Dichloro-6-methoxyquinoline: Lacks the nitro group.
Uniqueness
2,4-Dichloro-6-methoxy-3-nitroquinoline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C10H6Cl2N2O3 |
|---|---|
分子量 |
273.07 g/mol |
IUPAC 名称 |
2,4-dichloro-6-methoxy-3-nitroquinoline |
InChI |
InChI=1S/C10H6Cl2N2O3/c1-17-5-2-3-7-6(4-5)8(11)9(14(15)16)10(12)13-7/h2-4H,1H3 |
InChI 键 |
GLWXGXVYZSUFAG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)
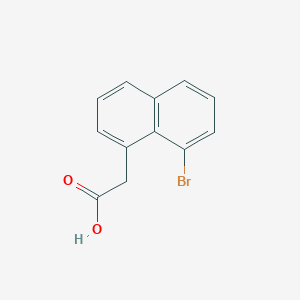
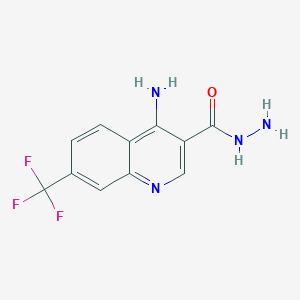
![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)
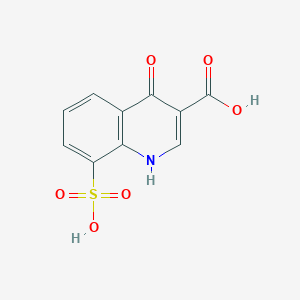
![2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)

